Janus green

説明

特性

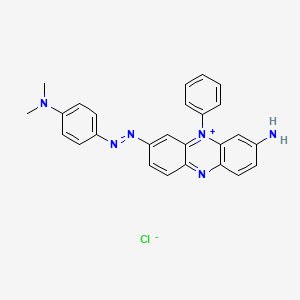

IUPAC Name |

8-[[4-(dimethylamino)phenyl]diazenyl]-10-phenylphenazin-10-ium-2-amine;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N6.ClH/c1-31(2)21-12-9-19(10-13-21)29-30-20-11-15-24-26(17-20)32(22-6-4-3-5-7-22)25-16-18(27)8-14-23(25)28-24;/h3-17,27H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCCTDLWCKUBGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC3=[N+](C4=C(C=CC(=C4)N)N=C3C=C2)C5=CC=CC=C5.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4618-88-6 |

Source

|

| Record name | Janus Green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4618-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Janus green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JANUS GREEN G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7IG5OP2KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Janus Green B Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus green B (JGB) is a vital stain first introduced by Leonor Michaelis in 1900, and it remains a cornerstone for the visualization of mitochondria in living cells.[1][2] As a supravital stain, it selectively colors mitochondria, enabling the study of their morphology, distribution, and, critically, their metabolic activity.[3][4] This technical guide provides a comprehensive overview of the chemical and biological mechanisms underpinning JGB staining, detailed experimental protocols, and a summary of its key quantitative properties.

The specificity of JGB as a mitochondrial stain is not due to a simple physical affinity but rather to a dynamic, oxygen-dependent redox reaction that occurs within the cell.[1] This makes JGB a powerful tool for assessing mitochondrial function, as the staining is contingent on an active electron transport chain.

The Core Mechanism of this compound B Staining

This compound B is a cationic dye of the phenazine group that can readily permeate the plasma membrane of living cells. Its chemical name is 8-(4-Dimethylaminophenyl)diazenyl-N,N-diethyl-10-phenylphenazin-10-ium-2-amine chloride. The selectivity of JGB for mitochondria is a direct consequence of the organelle's high metabolic activity.

The process can be broken down into two key stages:

-

Oxidation within the Mitochondria: Inside the mitochondria, the enzyme cytochrome c oxidase (Complex IV) of the electron transport chain maintains JGB in its oxidized, colored state. This oxidized form of JGB is blue-green, rendering the mitochondria visible under a light microscope. This reaction is dependent on the presence of oxygen, the final electron acceptor in the electron transport chain.

-

Reduction in the Cytoplasm: In the cytoplasm, various reducing agents, such as reduced flavoproteins, convert JGB to its colorless or pink leuco form. This rapid reduction of the dye in the cytoplasm ensures that only the mitochondria, with their powerful oxidizing environment, retain the colored form of the stain. The result is the distinct visualization of blue-green mitochondria against a largely unstained cytoplasmic background.

This differential staining provides a clear indication of mitochondrial functional integrity. Inhibition of the electron transport chain, for instance by cyanide, prevents the oxidation of JGB and abolishes the staining.

Data Presentation

The following table summarizes the key quantitative data for this compound B:

| Property | Value | Source(s) |

| Chemical Formula | C₃₀H₃₁ClN₆ | |

| Molar Mass | 511.06 g/mol | |

| Appearance | Dark green to black powder | |

| Solubility | Soluble in water and ethanol | |

| Absorption Maximum (λmax) | 650-677 nm (in methanol or ethanol:water) | |

| Extinction Coefficient (ε) | ≥28,000 at 651-677 nm (in ethanol:water at 0.01 g/L) |

Experimental Protocols

Reagent Preparation

Stock Solution (1% w/v): Dissolve 10 mg of this compound B powder in 1 mL of absolute ethanol or distilled water. Store this solution in a dark, airtight container at 4°C.

Working Solution (0.01% - 0.02% w/v): Dilute the stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or a serum-free cell culture medium, to achieve the desired final concentration. For example, to make a 0.02% solution, add 20 µL of the 1% stock solution to 980 µL of PBS. It is recommended to prepare the working solution fresh before each use.

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

-

Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.

-

Add the freshly prepared JGB working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 5-10 minutes at room temperature or 37°C, protected from light.

-

Remove the staining solution and wash the cells 2-3 times with PBS to remove the excess stain.

-

Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe immediately under a light microscope.

Staining Protocol for Suspension Cells

-

Harvest the cells and pellet them by centrifugation (e.g., 500 x g for 3 minutes).

-

Resuspend the cell pellet in the JGB working solution.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Pellet the cells again by centrifugation to remove the staining solution.

-

Resuspend the cell pellet in fresh PBS and repeat the wash step twice.

-

After the final wash, resuspend the cells in a small volume of PBS.

-

Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Simplified Protocol for Cheek Cells

-

Gently scrape the inside of your cheek with a clean, sterile toothpick.

-

Smear the collected cells onto the center of a clean microscope slide.

-

Allow the smear to air dry for a few minutes.

-

Add 1-2 drops of JGB working solution to the smear and let it sit for 5-10 minutes.

-

Gently rinse the slide with PBS to remove the excess stain.

-

Place a coverslip over the stained smear with a drop of PBS.

-

Observe under a microscope. Mitochondria should appear as small, bluish-green dots or rods within the cytoplasm.

Mandatory Visualization

The following diagrams illustrate the key processes involved in this compound B staining.

References

The Core Principle of Supravital Staining with Janus Green B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of supravital staining with Janus green B, a classic and effective method for the visualization of mitochondria in living cells. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to effectively utilize this technique.

Executive Summary

This compound B (JGB) is a cationic dye used as a supravital stain to specifically identify mitochondria in living cells.[1] Its efficacy hinges on the metabolic state of the mitochondria, particularly the activity of the electron transport chain.[1] This makes JGB not merely a structural stain but also an indicator of mitochondrial function. This guide will delve into the biochemical mechanism of JGB staining, provide detailed experimental protocols for various cell types, present quantitative data in a structured format, and illustrate key processes through diagrams.

The Biochemical Principle of this compound B Staining

The specificity of this compound B for mitochondria is a direct consequence of the organelle's unique biochemical environment. As a vital stain, JGB can permeate the plasma membrane of living cells.[1] The core mechanism relies on the redox state within the cell.

The staining process is fundamentally an oxygen-dependent reaction.[2] Within the mitochondria, the enzyme cytochrome c oxidase (Complex IV) of the electron transport chain maintains this compound B in its oxidized, colored state, which is typically blue-green.[3] Conversely, in the cytoplasm, other cellular enzymes reduce JGB to its colorless or pink leuco form. This differential redox activity results in the selective and vivid staining of metabolically active mitochondria against a largely unstained cytoplasmic background.

The process can be summarized as follows:

-

Cellular Uptake: this compound B, a cationic dye, passively diffuses across the cell membrane.

-

Mitochondrial Accumulation & Oxidation: The dye accumulates in the mitochondria. The cytochrome c oxidase system, a key component of the electron transport chain, accepts electrons from the dye, keeping it in its oxidized, blue-green form.

-

Cytoplasmic Reduction: In the cytoplasm, various reducing agents and enzymes convert the dye to its colorless leuco-derivative.

-

Visualization: The result is the distinct visualization of mitochondria as blue-green dots or rods.

This mechanism is critically dependent on a functioning electron transport chain, and therefore, the staining can be inhibited by metabolic poisons like cyanide, which block cytochrome oxidase.

Below is a diagram illustrating the signaling pathway of this compound B within a living cell.

Caption: Mechanism of this compound B mitochondrial staining.

Quantitative Data Summary

For reproducible and accurate results, the concentration of this compound B and incubation times are critical parameters. The following tables summarize quantitative data gathered from various protocols.

Table 1: this compound B Solution Concentrations

| Solution Type | Concentration (% w/v) | Solvent | Reference |

| Stock Solution | 1.0% | Distilled Water or Ethanol | |

| Stock Solution | 0.4% | Neutral Absolute Alcohol | |

| Saturated Solution | 0.2% | Absolute Alcohol | |

| Working Solution | 0.02% | PBS or Serum-free Medium |

Table 2: Incubation Times for Staining

| Cell/Tissue Type | Incubation Time | Temperature | Reference |

| Buccal Epithelial Cells | 5-10 minutes | Room Temperature | |

| Adherent Cells | 15-30 minutes | 37°C | |

| In vivo (Rabbit Lymphatics) | Slow Injection | 40°C (preheated solution) |

Table 3: Concentrations for Mitochondrial Toxicity Studies

| Substance | Concentration Range | Application | Reference |

| Paraquat | 1, 5, 10 mM | Induction of mitochondrial toxicity | |

| Captopril | 0.08, 0.1, 1 mM | Assessment of protective effects | |

| Enalapril | 0.25, 0.5, 1 mM | Assessment of protective effects | |

| Lisinopril | 0.01, 0.05, 0.1 mM | Assessment of protective effects |

Experimental Protocols

The following are detailed methodologies for key applications of this compound B staining.

Protocol for Staining Adherent Cells

This protocol is suitable for cultured cells grown on coverslips or in glass-bottomed dishes.

Materials:

-

This compound B powder

-

Ethanol or distilled water

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Cell culture medium, pre-warmed to 37°C

-

Sterile glass coverslips or glass-bottom dishes

-

Microscope

Procedure:

-

Preparation of Staining Solutions:

-

1% Stock Solution: Dissolve 10 mg of this compound B in 1 mL of ethanol or distilled water. Store in a dark bottle at 4°C.

-

0.02% Working Solution: Aseptically dilute the stock solution 1:50 in sterile, serum-free cell culture medium or PBS. Prepare this solution fresh for each experiment.

-

-

Cell Preparation:

-

Culture adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

-

-

Staining:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells twice with pre-warmed PBS.

-

Add the freshly prepared 0.02% this compound B working solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate for 15-30 minutes at 37°C in a cell culture incubator.

-

-

Washing and Mounting:

-

Remove the staining solution.

-

Wash the cells 2-3 times with pre-warmed PBS to remove excess stain.

-

Mount the coverslip on a microscope slide with a drop of fresh PBS or culture medium.

-

-

Observation:

-

Immediately observe the cells under a microscope using bright-field illumination. Mitochondria will appear as small, blue-green dots or rods.

-

The workflow for this protocol is depicted in the diagram below.

Caption: Workflow for this compound B staining of adherent cells.

Protocol for Supravital Staining of Blood Cells

This protocol is adapted for the staining of mitochondria in leukocytes from a fresh blood sample.

Materials:

-

This compound B powder

-

Neutral absolute alcohol

-

Neutral red chloride (optional, for counterstaining)

-

Clean microscope slides and coverslips

-

Soft paraffin wax

Procedure:

-

Preparation of Staining Solutions:

-

Solution A (0.4% JGB): Dissolve 0.4 g of this compound B in 100 mL of neutral absolute alcohol.

-

Solution B (0.25% Neutral Red): Dissolve 0.25 g of neutral red in 100 mL of neutral absolute alcohol.

-

Working Solution C: Mix 0.07 mL of Solution A with 0.75 mL of Solution B and 1.0 mL of neutral absolute alcohol. This solution should be prepared fresh.

-

-

Slide Preparation:

-

Flood a clean, dry slide with the working solution (Solution C).

-

Drain the excess solution and allow the slide to air dry completely, leaving a thin film of the stain.

-

-

Staining:

-

Place a small drop of fresh blood onto the prepared slide.

-

Carefully place a clean coverslip over the blood drop, allowing it to spread evenly.

-

-

Sealing and Observation:

-

Seal the edges of the coverslip with soft paraffin wax to prevent drying and movement.

-

Examine under a microscope. Mitochondria will appear as small blue dots or rods. If neutral red is used, other cellular granules will be counterstained (e.g., neutrophilic granules in a salmon color).

-

Logical Relationships in Supravital Staining

The principle of supravital staining with this compound B is based on a series of logical conditions that must be met for successful and specific mitochondrial visualization. The following diagram illustrates these relationships.

Caption: Logical dependencies for selective mitochondrial staining.

Conclusion

This compound B remains a valuable tool for the study of mitochondrial localization and function in living cells. Its mechanism, which is intrinsically linked to the metabolic activity of the electron transport chain, allows for a functional assessment of this vital organelle. By adhering to the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this technique in a variety of applications, from basic cell biology to toxicology and drug development. The provided quantitative data and workflows serve as a practical resource for experimental design and execution.

References

Janus Green B: A Technical Guide to its Discovery, History, and Application in Histology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Janus green B (JGB), a pioneering vital stain instrumental in the study of mitochondria. We delve into the historical context of its discovery by Leonor Michaelis in 1900, its chemical properties, and the mechanism of its specific mitochondrial staining action. This document offers detailed experimental protocols for the application of JGB in modern cell biology, a summary of key quantitative data, and visual representations of its mechanism and experimental workflows through Graphviz diagrams. This guide serves as a comprehensive resource for researchers leveraging this classic histological tool in contemporary scientific investigation.

Discovery and Historical Significance

The story of this compound B is intrinsically linked to the early days of cytology and the quest to visualize the internal machinery of the cell. In the late 19th century, the structures we now know as mitochondria were observed by several scientists, but their function remained enigmatic. It was in 1900 that the German biochemist Leonor Michaelis made a pivotal discovery. He found that the dye, this compound B, could selectively stain these granular structures within living cells, a process he termed "supravital staining"[1].

Michaelis's work demonstrated that the staining was dependent on the metabolic activity of the cell, specifically the process of cellular oxidation[2]. This was a groundbreaking insight, suggesting that these stained granules were the primary sites of cellular respiration. This discovery predated the elucidation of the electron transport chain and oxidative phosphorylation by several decades, making JGB a critical tool in the early exploration of cellular metabolism. For over half a century, this compound B remained the principal method for identifying mitochondria in living cells, a testament to its specificity and utility[3].

Chemical Properties and Synthesis

This compound B is a basic dye belonging to the phenazine group. Its chemical name is 8-(4-Dimethylaminophenyl)diazenyl-N,N-diethyl-10-phenylphenazin-10-ium-2-amine chloride.

Table 1: Chemical and Physical Properties of this compound B

| Property | Value |

| Molecular Formula | C₃₀H₃₁ClN₆ |

| Molecular Weight | 511.06 g/mol |

| Appearance | Dark green to black powder |

| Solubility | Soluble in water and ethanol |

| Colour Index Number | 11050 |

The synthesis of this compound B involves a multi-step process. A common method begins with the reaction of p-phenylenediamine and N,N-diethylaniline in an acidic solution with an oxidizing agent to form an intermediate, methylene violet 3RAX. This intermediate is then diazotized and coupled with N,N-dimethylaniline to yield the final this compound B product.

Mechanism of Mitochondrial Staining

The remarkable specificity of this compound B for mitochondria lies in its properties as a redox indicator. The dye acts as an electron acceptor in the mitochondrial electron transport chain (ETC).

The mechanism can be summarized as follows:

-

Cellular Uptake: As a cationic dye, this compound B can permeate the plasma membrane of living cells.

-

Mitochondrial Accumulation: The dye accumulates in the mitochondria.

-

Oxidation by Cytochrome c Oxidase: Within the inner mitochondrial membrane, the enzyme cytochrome c oxidase (Complex IV of the ETC) maintains this compound B in its oxidized, colored state. In this state, the dye appears blue-green.

-

Cytoplasmic Reduction: In the cytoplasm, other cellular reductants convert the dye to its colorless leuco form.

This differential redox activity results in the striking visualization of blue-green mitochondria against a largely unstained cytoplasm, providing a clear indication of active mitochondrial respiration. The staining is oxygen-dependent and can be inhibited by metabolic poisons like cyanide, which block the electron transport chain[4].

References

Visualizing Mitochondrial Activity: An In-depth Technical Guide to Janus Green B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular metabolism, energy production, and signaling.[1][2] Assessing mitochondrial activity is therefore crucial in various fields, from fundamental cell biology research to drug discovery and toxicology.[1][3] Janus green B (JGB) is a vital stain that has been a cornerstone for the specific visualization of mitochondria in living cells for over a century.[4] This technical guide provides a comprehensive overview of the principles, protocols, and applications of this compound B for visualizing and quantifying mitochondrial activity.

Principle of Staining: A Redox-Based Mechanism

This compound B is a cationic, redox-sensitive dye that selectively accumulates in mitochondria of living cells. Its specificity arises from the high metabolic activity within these organelles, particularly the action of the electron transport chain (ETC).

The key enzyme responsible for maintaining JGB in its colored, oxidized state is cytochrome c oxidase (Complex IV) of the ETC. In actively respiring mitochondria, cytochrome c oxidase keeps JGB oxidized, resulting in a distinct blue-green color. Conversely, in the cytoplasm and in mitochondria with compromised activity, other cellular dehydrogenases and reducing agents reduce JGB to a colorless (leuco) or pink intermediate form. This differential staining provides a clear visual distinction between active mitochondria and the rest of the cell, making JGB an excellent indicator of mitochondrial health and metabolic function. The staining reaction is oxygen-dependent and can be reversibly inhibited by metabolic poisons like cyanide, which block cytochrome c oxidase.

Mechanism of Action

Caption: Mechanism of selective mitochondrial staining by this compound B.

Experimental Protocols

The following are detailed protocols for staining mitochondria with this compound B in various cell preparations.

Reagent Preparation

Stock Solution (1% w/v):

-

Dissolve 10 mg of this compound B powder in 1 mL of distilled water or ethanol.

-

Store this solution in a dark container at 4°C.

Working Solution (0.001% - 0.02% w/v):

-

Prepare fresh before each use by diluting the stock solution in a suitable physiological buffer, such as Phosphate-Buffered Saline (PBS) or serum-free cell culture medium.

-

For a 0.02% solution, dilute the 1% stock solution 1:50 (e.g., 20 µL of stock in 980 µL of PBS).

-

For a 0.001% solution, a further dilution may be necessary.

Staining of Adherent Cells

-

Grow cells to the desired confluency on sterile glass coverslips or in glass-bottom dishes.

-

Remove the culture medium and gently wash the cells twice with pre-warmed PBS.

-

Add the freshly prepared JGB working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

-

Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe immediately under a light microscope.

Staining of Suspension Cells

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in the JGB working solution.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Pellet the cells again by centrifugation.

-

Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.

-

After the final wash, resuspend the cells in a small volume of PBS.

-

Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Staining of Buccal Epithelial Cells (A Simple Protocol)

-

Gently scrape the inside of the cheek with a sterile toothpick or wooden spoon.

-

Smear the collected cells onto a clean microscope slide and allow them to air dry for a few minutes.

-

Add 2-3 drops of JGB working solution to the smear and let it stand for 5-10 minutes.

-

Gently wash the slide with PBS or running tap water to remove excess stain.

-

Place a drop of dilute glycerin or PBS on the smear and cover with a coverslip.

-

Observe under a microscope. Mitochondria will appear as small, bluish-green, rod-shaped structures in the cytoplasm.

Experimental Workflow for Live Cell Staining

Caption: General experimental workflow for vital staining of mitochondria with this compound B.

Quantitative Analysis of Mitochondrial Activity

Beyond qualitative visualization, JGB can be employed for quantitative assessments of mitochondrial function, particularly in the context of drug screening and toxicology. This is often achieved through a colorimetric assay that measures the reduction of JGB.

Metabolically active mitochondria reduce the blue-green JGB (absorbance maximum ~595 nm) to a pink-colored compound, diethylsafranine (absorbance maximum ~550 nm). The rate of this conversion can be monitored spectrophotometrically and serves as a robust indicator of mitochondrial dehydrogenase activity and overall mitochondrial function.

Quantitative Data from JGB-based Assays

| Parameter | Condition | Observation | Reference |

| JGB Reduction | Incubation with isolated rat brain mitochondria | Significant increase in absorbance at 550 nm, indicating conversion to diethylsafranine. | |

| Incubation with post-mitochondrial supernatant | No significant conversion to diethylsafranine. | ||

| Increasing concentrations of mitochondrial protein | Linear increase in the formation of diethylsafranine. | ||

| Addition of mitochondrial substrates (malate and glutamate) | Dose-dependent increase in JGB reduction. | ||

| Toxicology Study | Rat liver mitochondria treated with Paraquat (5 mM) | Significant alteration of JGB reduction/oxidation compared to control, indicating mitochondrial toxicity. | |

| Co-treatment with Captopril (0.08 mM) and Paraquat (5 mM) | Significant amelioration of Paraquat-induced mitochondrial toxicity. | ||

| Co-treatment with Lisinopril (0.01 mM) or Enalapril (0.25 mM) and Paraquat (5 mM) | No significant change in Paraquat-induced mitochondrial toxicity. |

Applications in Research and Drug Development

-

Assessment of Mitochondrial Integrity and Viability: The distinct staining of active mitochondria allows for a rapid qualitative assessment of cellular health.

-

Toxicology and Drug Screening: JGB-based colorimetric assays provide a simple and efficient method for screening compounds that may induce mitochondrial dysfunction. This is particularly valuable in early-stage drug development to identify potential liabilities.

-

Studying Cellular Respiration: By observing the effects of various substrates or inhibitors on JGB staining, researchers can investigate aspects of the electron transport chain.

-

Histology: JGB is used as a supravital stain in various histological applications, including the staining of peripheral nerves and lymphatic vessels.

Logical Relationship in Drug Screening

Caption: Logical workflow for using this compound B in mitochondrial toxicity screening.

Limitations and Alternatives

While JGB is a powerful tool, it is important to be aware of its limitations. As a supravital stain, it is primarily used for live-cell imaging and may not be suitable for fixed samples. For studies requiring fixation and multiplexing with antibodies, other options like MitoTracker dyes that are retained after fixation or antibody-based markers (e.g., anti-COXIV) should be considered. The choice of stain ultimately depends on the specific experimental question, whether it is assessing mitochondrial activity, morphology, or mass.

Conclusion

This compound B remains a simple, reliable, and cost-effective method for the vital staining and assessment of mitochondrial activity. Its redox-sensitive nature provides a direct link between visual output and the metabolic state of the mitochondria. From fundamental research in cell biology to high-throughput screening in drug development, JGB continues to be an invaluable tool for scientists seeking to unravel the complexities of mitochondrial function.

References

Unveiling Mitochondrial Dynamics: A Technical Guide to the Vital Stain Janus Green B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus green B (JGB) is a cationic dye and a widely utilized supravital stain, offering a specific and dynamic window into the metabolic activity of living cells.[1][2] Its unique properties make it an invaluable tool for the real-time visualization of mitochondria, the cellular powerhouses, and for assessing cellular viability and cytotoxicity. This technical guide provides an in-depth exploration of the core properties of this compound B, its mechanism of action, detailed experimental protocols, and quantitative data to empower researchers in leveraging this classic stain for contemporary life sciences and drug development applications.

Core Properties and Mechanism of Action

This compound B's utility as a vital stain is intrinsically linked to the metabolic state of the cell, specifically the activity of the mitochondrial electron transport chain (ETC).[3] As a cationic dye, JGB can permeate the plasma membrane of living cells.[3] Its specificity for mitochondria arises from the action of cytochrome c oxidase (Complex IV) within the ETC.[3]

In metabolically active mitochondria, cytochrome c oxidase maintains JGB in its oxidized, blue-green state. Conversely, in the cytoplasm and in non-active or damaged mitochondria, the dye is reduced to a colorless or pink leuco form. This differential staining provides a clear and striking visualization of functional mitochondria against a transparent cellular background. This oxygen-dependent staining reaction is a key indicator of metabolically active mitochondria.

Data Presentation: Quantitative Parameters for this compound B Staining

The optimal conditions for this compound B staining can vary depending on the cell type and experimental objectives. The following tables summarize key quantitative parameters for the use of JGB in vital staining and cytotoxicity assays.

Table 1: General Parameters for Vital Mitochondrial Staining with this compound B

| Parameter | Value Range | Notes |

| Stock Solution | 1% (w/v) in distilled water or ethanol | Store in a dark container at 4°C. |

| Working Concentration | 0.001% - 0.1% (w/v) | A common starting concentration is 0.02%. Optimal concentration should be determined empirically for each cell type. |

| Incubation Time | 5 - 30 minutes | Shorter incubation times are generally preferred to minimize potential toxicity. A typical range is 5-10 minutes. |

| Incubation Temperature | Room Temperature or 37°C | 37°C may enhance dye uptake but can also increase cytotoxicity. |

| Observation Method | Brightfield Microscopy | Mitochondria appear as blue-green, rod-shaped, or granular structures. |

Table 2: Parameters for this compound B-Based Cell Viability and Cytotoxicity Assays

| Parameter | Value Range | Notes |

| JGB Concentration | 10 µM | For colorimetric assays based on the reduction of JGB. |

| Incubation Time | 10 minutes | For measuring the conversion of JGB to its reduced form. |

| Absorbance Measurement | 550 nm and 595 nm | The ratio of absorbance at 550 nm (reduced form) to 595 nm (oxidized form) is used to quantify mitochondrial activity. |

| Cell Fixation (for cell number) | Ethanol | For colorimetric assays to determine cell number, cells are fixed before staining. |

| Staining (for cell number) | 0.2% JGB solution for 3 minutes | After staining, the dye is eluted with diluted hydrochloric acid for quantification. |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound B.

Protocol 1: Vital Staining of Mitochondria in Adherent Cells

Materials:

-

This compound B powder

-

Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

-

Cultured adherent cells on sterile glass coverslips or in glass-bottom dishes

-

Microscope slides

-

Light microscope

Procedure:

-

Prepare a 1% (w/v) JGB stock solution: Dissolve 10 mg of this compound B powder in 1 mL of distilled water or ethanol. Store in a dark container at 4°C.

-

Prepare a fresh working solution: Dilute the stock solution to a final concentration of 0.01% - 0.1% (w/v) in sterile PBS or serum-free cell culture medium. A common starting concentration is 0.02%.

-

Cell Preparation: Grow cells to the desired confluency on coverslips or in dishes.

-

Washing: Gently remove the culture medium and wash the cells twice with pre-warmed PBS.

-

Staining: Add the freshly prepared JGB working solution to the cells, ensuring the entire surface is covered. Incubate for 5-10 minutes at room temperature or 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

-

Observation: Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium. Immediately observe the cells under a light microscope. Mitochondria will appear as distinct blue-green structures within the cytoplasm.

Protocol 2: Supravital Staining of Mitochondria in Suspension Cells

Materials:

-

This compound B powder

-

Phosphate-Buffered Saline (PBS)

-

Suspension cell culture

-

Centrifuge

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Prepare JGB stock and working solutions as described in Protocol 1.

-

Cell Preparation: Pellet the cells by centrifugation (e.g., 500 x g for 3 minutes).

-

Staining: Resuspend the cell pellet in the JGB working solution and incubate for 5-10 minutes at room temperature, protected from light.

-

Washing: Pellet the cells again by centrifugation and discard the supernatant.

-

Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.

-

Observation: After the final wash, resuspend the cells in a small volume of PBS. Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe immediately under a light microscope.

Protocol 3: this compound B-Based Colorimetric Assay for Mitochondrial Function and Toxicity

This protocol is adapted from a method based on the reductive splitting of JGB.

Materials:

-

This compound B

-

Isolated mitochondria or cell suspension

-

Appropriate buffer (e.g., isolation buffer for mitochondria)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a 10 µM JGB solution in the appropriate buffer.

-

Incubation: Add the mitochondrial preparation or cell suspension to the JGB solution.

-

Absorbance Reading: Immediately measure the absorbance at 550 nm and 595 nm.

-

Incubate for 10 minutes at the desired temperature.

-

Final Absorbance Reading: After incubation, measure the absorbance again at 550 nm and 595 nm.

-

Data Analysis: Calculate the ratio of absorbance at 550 nm to 595 nm. An increase in this ratio indicates the reduction of JGB and is proportional to mitochondrial dehydrogenase activity. This can be used to assess the effects of potential toxins on mitochondrial function.

Mandatory Visualizations

Mechanism of this compound B in Mitochondrial Staining

The following diagram illustrates the principle of selective mitochondrial staining by this compound B.

Experimental Workflow for Vital Staining

This diagram outlines the general workflow for staining mitochondria in living cells with this compound B.

References

The Role of Janus Green B in Elucidating Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janus green B (JGB) stands as a historically significant and enduringly relevant tool in the study of cellular respiration. This supravital stain's unique properties as a redox indicator allow for the specific visualization and assessment of mitochondrial activity in living cells. Its mechanism of action is intrinsically linked to the functionality of the electron transport chain, making it an invaluable probe for investigating mitochondrial health, metabolic activity, and the effects of xenobiotics. This technical guide provides an in-depth exploration of the core principles of this compound B's function, detailed experimental protocols for its application, and a summary of quantitative data derived from its use in toxicological and metabolic studies.

Introduction to this compound B

This compound B is a basic cationic dye of the phenazine group, first introduced as a vital stain for mitochondria by Leonor Michaelis in 1900.[1] Its utility in cellular biology stems from its ability to selectively stain mitochondria in living cells a characteristic blue-green color.[2] This selectivity is not due to a specific binding affinity alone, but rather to the metabolic state of the mitochondria, rendering JGB a functional reporter of cellular respiration.[3]

Mechanism of Action: A Redox-Sensitive Probe

The specificity of this compound B for mitochondria is a direct consequence of the organelle's high oxidative activity.[3] As a cationic dye, JGB can permeate the cell membrane of living cells.[3] Within the cell, its fate is determined by the local redox environment.

The key to JGB's mitochondrial staining lies in the activity of the cytochrome c oxidase (Complex IV) of the electron transport chain. This enzyme complex maintains JGB in its oxidized, blue-green state. In contrast, the cytoplasm has a more reduced environment, where JGB is converted to a colorless or pink leuco form. This differential redox state between the mitochondria and the cytoplasm results in the selective visualization of metabolically active mitochondria. The staining reaction is oxygen-dependent, a hallmark of active cellular respiration.

Figure 1: Mechanism of selective mitochondrial staining by this compound B.

Quantitative Analysis of Cellular Respiration

Beyond qualitative visualization, this compound B can be employed for quantitative assessments of mitochondrial function and toxicity. The reduction of JGB can be monitored spectrophotometrically, providing a measure of the activity of mitochondrial dehydrogenases. In its oxidized form, JGB has a maximum absorbance around 595-607 nm, while its reduced form, diethylsafranine, exhibits a peak at approximately 550 nm.

Data from Toxicological Studies

A study investigating the toxicity of the herbicide paraquat on isolated rat liver mitochondria utilized JGB as an indicator of electron transport chain alteration. The reduction of JGB was measured over time in the presence of varying concentrations of paraquat and potential ameliorating agents.

| Treatment Group | Concentration | Mean Absorbance at 607 nm (Arbitrary Units) | Standard Deviation | P-value vs. Control |

| Control | - | Data not explicitly provided in abstract | Data not explicitly provided | - |

| Paraquat | 1 mM | Data not explicitly provided in abstract | Data not explicitly provided | >0.05 |

| Paraquat | 5 mM | Significantly different from control | Data not explicitly provided | <0.05 |

| Paraquat | 10 mM | Data not explicitly provided in abstract | Data not explicitly provided | <0.05 |

| Captopril | 0.08 mM | Not significantly different from control | Data not explicitly provided | >0.05 |

| Lisinopril | 0.01 mM | Not significantly different from control | Data not explicitly provided | >0.05 |

| Enalapril | 0.25 mM | Not significantly different from control | Data not explicitly provided | >0.05 |

| Paraquat + Captopril | 5 mM + 0.08 mM | Significantly ameliorated vs. Paraquat alone | Data not explicitly provided | <0.05 |

| Paraquat + Lisinopril | 5 mM + 0.01 mM | Not significantly different from Paraquat alone | Data not explicitly provided | >0.05 |

| Paraquat + Enalapril | 5 mM + 0.25 mM | Not significantly different from Paraquat alone | Data not explicitly provided | >0.05 |

| Table 1: Summary of quantitative data from a study on paraquat toxicity in rat liver mitochondria using this compound B. Data is derived from the abstract and indicates significant differences rather than absolute absorbance values. |

Colorimetric Assay for Mitochondrial Activity

A colorimetric assay has been developed based on the reduction of JGB to diethylsafranine by mitochondrial dehydrogenases. This method allows for the quantification of mitochondrial activity by measuring the change in absorbance at 550 nm and 595 nm.

| Parameter | Wavelength |

| Maximum Absorbance (Oxidized JGB) | 595 nm |

| Maximum Absorbance (Reduced JGB - Diethylsafranine) | 550 nm |

| Table 2: Absorbance maxima for oxidized and reduced forms of this compound B. |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound B to study cellular respiration.

Vital Staining of Mitochondria in Adherent Cells

This protocol is adapted for staining mitochondria in cultured cells grown on coverslips or in glass-bottom dishes.

Materials:

-

This compound B powder

-

Distilled water or ethanol

-

Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

-

Adherent cells cultured on sterile glass coverslips or glass-bottom dishes

-

Light microscope

Reagent Preparation:

-

Stock Solution (1% w/v): Dissolve 10 mg of this compound B powder in 1 mL of distilled water or ethanol. Store in a dark container at 4°C.

-

Working Solution (0.02% w/v): Prepare fresh before use by diluting the stock solution 1:50 in sterile PBS or serum-free cell culture medium. For example, add 20 µL of 1% stock solution to 980 µL of PBS.

Staining Procedure:

-

Grow cells to the desired confluency.

-

Remove the culture medium and gently wash the cells twice with pre-warmed PBS.

-

Add the freshly prepared this compound B working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 5-10 minutes at room temperature or 37°C, protected from light.

-

Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

-

Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium.

-

Observe the cells immediately under a light microscope. Mitochondria will appear as small, blue-green, rod-shaped or granular structures within the cytoplasm.

Figure 2: Experimental workflow for vital staining of mitochondria in adherent cells.

Staining of Mitochondria in Buccal Epithelial Cells

This is a simple protocol for observing mitochondria in readily available human cells.

Materials:

-

Sterile toothpick or cotton swab

-

Microscope slides and coverslips

-

This compound B staining solution (as prepared in 4.1)

-

Phosphate-Buffered Saline (PBS)

-

Light microscope

Procedure:

-

Gently scrape the inside of your cheek with a sterile toothpick or cotton swab.

-

Smear the collected cells onto a clean microscope slide in a thin, even layer.

-

Allow the smear to air dry for a few minutes.

-

Add 2-3 drops of this compound B working solution to the smear and let it stand for 5-10 minutes.

-

Gently wash the slide with PBS to remove excess stain.

-

Place a drop of PBS on the smear and cover with a coverslip.

-

Observe under a light microscope. Mitochondria will appear as bluish-green dots concentrated near the nucleus.

Isolation and Staining of Mitochondria from Tissue

This protocol is for the isolation of mitochondria from tissue, such as rat liver, for in vitro studies.

Materials:

-

Tissue sample (e.g., rat liver)

-

Mitochondria isolation buffer (e.g., 0.25 M sucrose, 0.05 M Tris buffer, pH 7.4)

-

Homogenizer

-

Refrigerated centrifuge

-

This compound B solution

Procedure:

-

Excise and wash the tissue in ice-cold isolation buffer.

-

Mince the tissue and homogenize in fresh, ice-cold isolation buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 5-10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 7,000-11,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and resuspend the mitochondrial pellet in a minimal amount of isolation buffer.

-

To confirm the presence of mitochondria, take a small aliquot of the pellet suspension, add 1% this compound B solution, and incubate for 20 minutes.

-

Observe under a microscope for small, rod-shaped, bluish-green structures.

Figure 3: Workflow for the isolation of mitochondria from tissue.

Applications in Research and Drug Development

The ability of this compound B to specifically indicate mitochondrial activity makes it a valuable tool in several research areas:

-

Toxicology: Assessing the impact of drugs and environmental toxins on mitochondrial function.

-

Cell Viability and Proliferation Assays: As a marker for metabolically active cells. A colorimetric assay has been developed for determining cell numbers.

-

Metabolic Studies: Investigating changes in cellular respiration in response to various stimuli or in different disease states.

-

Drug Discovery: Screening compounds for their effects on mitochondrial respiration, a key consideration in drug safety and efficacy.

Limitations and Alternatives

While this compound B is a powerful tool, it is not without its limitations. High concentrations can be toxic to cells, and the staining intensity can be influenced by factors other than just the rate of respiration. For fluorescence-based studies, a range of alternative mitochondrial probes are available, such as the MitoTracker™ and TMRM/TMRE dyes, which accumulate in mitochondria based on membrane potential. However, for brightfield microscopy and as a direct indicator of redox activity within the electron transport chain, this compound B remains a simple, cost-effective, and reliable choice.

Conclusion

This compound B continues to be a cornerstone in the study of cellular respiration. Its mechanism, which is directly tied to the oxidative state of the mitochondrial electron transport chain, provides a unique window into the metabolic health of the cell. The protocols and data presented in this guide underscore its versatility as both a qualitative stain for visualizing mitochondria and a quantitative tool for assessing their function. For researchers and drug development professionals, a thorough understanding of this compound B's principles and applications is essential for robustly interrogating the intricate processes of cellular energy production.

References

An In-depth Technical Guide to Janus Green B in Live-Cell Imaging for Researchers and Drug Development Professionals

Introduction: Janus green B (JGB) is a vital stain renowned for its ability to selectively visualize mitochondria in living cells, providing a valuable tool for assessing mitochondrial function and overall cell health. This guide offers a comprehensive overview of the principles, applications, and detailed protocols for utilizing JGB in live-cell imaging, tailored for researchers, scientists, and professionals in drug development.

Core Principles of this compound B Staining

This compound B is a cationic dye that readily permeates the plasma membrane of live cells.[1] Its specificity for mitochondria is not due to a simple accumulation, but rather a dynamic interplay with the mitochondrial electron transport chain (ETC).[1]

Mechanism of Action: Within the mitochondria, the enzyme cytochrome c oxidase (Complex IV) of the ETC maintains JGB in its oxidized, colored state, which appears blue-green under a microscope.[1][2] In the cytoplasm, where this enzymatic activity is absent, JGB is reduced to a colorless or pink leuco form.[1] This differential redox state is the basis for the selective visualization of mitochondria. Consequently, the staining intensity of JGB can serve as a qualitative indicator of mitochondrial metabolic activity. The staining reaction is oxygen-dependent and can be inhibited by respiratory chain inhibitors like cyanide.

Quantitative Data Summary

For effective and reproducible experimental design, understanding the key quantitative parameters for JGB staining is crucial. The following tables summarize essential data gathered from various sources.

Table 1: Stock and Working Solution Concentrations

| Parameter | Concentration | Solvent | Storage Conditions |

| Stock Solution | 1% (w/v) | Distilled water or ethanol | 4°C in a dark container |

| Working Solution | 0.02% (w/v) (1:50 dilution of stock) | Sterile PBS or serum-free culture medium | Prepare fresh before each use |

| Alternative Working Solution | 0.001% | Not specified | Not specified |

Source:

Table 2: Incubation Parameters for Live-Cell Staining

| Cell Type | Incubation Time | Temperature | Key Considerations |

| Adherent Cells | 10-30 minutes | Room Temperature or 37°C | Gently wash cells with pre-warmed PBS before and after staining. |

| Suspension Cells | 5-10 minutes | Room Temperature | Pellet and resuspend cells in the working solution. |

| Cheek Cells (smear) | 5-10 minutes | Room Temperature | Air-dry the smear before adding the stain. |

Source:

Table 3: Cytotoxicity Profile of this compound B

| Cell Line | Assay | IC50/LC50 | Exposure Time | Reference |

| Amytal-induced ascitic tumor cells | In vivo survival | Effective concentrations ranged from 10⁻⁴ to 25 x 10⁻⁴ M | 15 to 60 minutes | |

| Rat liver mitochondria | Spectrophotometry (vs. paraquat toxicity) | 5 mM (paraquat) showed significant toxicity | Not specified |

Note on Toxicity: While JGB is considered a vital stain, it can exhibit cytotoxic effects at high concentrations or with prolonged exposure, making it less suitable for long-term time-lapse imaging. For short-term assays (e.g., 15 minutes) at low concentrations (e.g., 10 µM), the cytotoxic effects are minimal.

Signaling Pathways and Applications

The ability of JGB to report on mitochondrial activity makes it a valuable tool for investigating various cellular signaling pathways where mitochondria play a central role.

SIRT1/PGC-1α/NRF2 Pathway and Mitochondrial Biogenesis

The SIRT1/PGC-1α/NRF2 signaling axis is a key regulator of mitochondrial biogenesis and antioxidant responses. JGB can be employed to assess the impact of therapeutic interventions on mitochondrial health within this pathway. For instance, studies have shown that melatonin can protect against mitochondrial damage by activating this pathway, and JGB staining has been used to visualize the resulting improvement in mitochondrial intactness.

Apoptosis and Mitochondrial Integrity

A hallmark of early apoptosis is the disruption of mitochondrial function. JGB can be used as a preliminary screen to identify compounds that induce apoptosis by observing a decrease in mitochondrial staining intensity, which indicates a loss of mitochondrial membrane potential and metabolic activity. This can be followed by more specific apoptosis assays.

Detailed Experimental Protocols

The following are detailed protocols for JGB staining in both adherent and suspension cells, as well as a protocol for a colorimetric assay to assess mitochondrial function.

Protocol for Staining Adherent Cells

-

Cell Culture: Grow adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

-

Preparation of Staining Solution: Prepare a fresh 0.02% (w/v) working solution of this compound B in pre-warmed, serum-free culture medium or Phosphate-Buffered Saline (PBS).

-

Washing: Carefully remove the culture medium and gently wash the cells twice with pre-warmed PBS.

-

Staining: Add the JGB working solution to the cells, ensuring the entire surface is covered, and incubate for 10-30 minutes at room temperature or 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

-

Imaging: Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a bright-field microscope.

Protocol for Staining Suspension Cells

-

Cell Harvesting: Harvest the cells by centrifugation at a low speed (e.g., 500 x g) for 3-5 minutes.

-

Washing: Discard the supernatant and resuspend the cell pellet in pre-warmed PBS. Repeat the centrifugation and resuspension step twice.

-

Staining: Resuspend the cell pellet in a fresh 0.02% (w/v) JGB working solution and incubate for 5-10 minutes at room temperature, protected from light.

-

Washing: Pellet the cells by centrifugation, discard the supernatant, and wash the cells twice with PBS.

-

Imaging: After the final wash, resuspend the cells in a small volume of PBS. Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a bright-field microscope.

Colorimetric Assay for Mitochondrial Function

This assay is based on the reduction of JGB to diethylsafranine by mitochondrial dehydrogenases, which results in a color change that can be quantified spectrophotometrically.

-

Mitochondria Isolation (if applicable): Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.

-

Reaction Setup: In a microplate well, incubate isolated mitochondria (e.g., 500 µg protein) or whole cells with 10 µM JGB. For isolated mitochondria, the incubation can be done in the presence of mitochondrial substrates like glutamate and malate to energize the mitochondria.

-

Incubation: Incubate for 10-15 minutes at 37°C.

-

Measurement: Measure the absorbance at 550 nm (peak for diethylsafranine) and 595 nm (peak for JGB). The ratio of absorbance at 550/595 nm is used to assess the conversion of JGB to diethylsafranine, which is indicative of mitochondrial dehydrogenase activity.

Experimental Workflows and Logical Relationships

Visualizing the experimental workflow can aid in understanding and executing the protocols effectively.

Conclusion

This compound B remains a simple, cost-effective, and valuable tool for the qualitative and semi-quantitative assessment of mitochondrial function in live cells. Its mechanism, rooted in the redox state of the mitochondria, provides a direct link between staining intensity and metabolic activity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can effectively employ JGB to investigate mitochondrial health and its role in various cellular processes and disease states.

References

Methodological & Application

Application Notes: Janus Green B Staining for Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus green B (JGB) is a vital stain used for the microscopic visualization of mitochondria in living cells.[1] Its application is crucial in cellular and molecular biology, toxicology, and drug development for assessing mitochondrial function and overall cell health. JGB is a supravital stain, meaning it can be applied to living cells without immediately killing them.[2] The staining mechanism is dependent on the metabolic activity of the mitochondria, specifically the electron transport chain.[3]

The specificity of JGB for mitochondria arises from the action of cytochrome c oxidase (Complex IV) within the electron transport chain.[3][4] This enzyme maintains the dye in its oxidized, blue-green state within the mitochondria. In the cytoplasm, the dye is reduced to a colorless or pink form, leading to the selective visualization of mitochondria. This oxygen-dependent reaction is a key indicator of metabolically active mitochondria.

Principle of Staining

This compound B is a cationic dye that can penetrate the plasma membrane of living cells. Once inside the cell, it is selectively oxidized by the cytochrome c oxidase system in the inner mitochondrial membrane, resulting in a distinct blue-green color. The rest of the cell, lacking this specific enzymatic activity, reduces JGB to its colorless leuco form. This differential staining allows for the clear visualization of mitochondria as discrete colored organelles against a transparent cytoplasmic background. Consequently, JGB staining serves as a reliable method for assessing the presence and, to some extent, the functional integrity of mitochondria in cultured cells.

Applications in Research and Drug Development

-

Mitochondrial Visualization: JGB is primarily used for the direct observation of mitochondria in living cells, providing insights into their morphology, distribution, and abundance.

-

Assessment of Cell Viability and Toxicity: Since the staining depends on active mitochondrial respiration, JGB can be used as an indicator of cell viability. A lack of staining or a faint coloration can suggest mitochondrial dysfunction, a common marker of cellular stress or toxicity induced by drug candidates. The conversion of the blue-green JGB to a pink diethyl safranin by oxidoreductases in actively respiring mitochondria can be measured spectroscopically for a quantitative analysis of cell health.

-

High-Throughput Screening: The simplicity and reliability of JGB staining make it suitable for high-throughput screening assays to evaluate the effects of various compounds on mitochondrial function and cell viability.

Data Presentation

The following table summarizes key quantitative parameters for this compound B staining of cultured cells. Optimal conditions may vary depending on the cell type and experimental goals.

| Parameter | Value Range | Notes |

| Stain Concentration | 0.01% - 0.1% (w/v) | A common starting concentration is 0.02%. The optimal concentration should be determined empirically for each cell line. |

| Incubation Time | 5 - 30 minutes | Shorter incubation times (5-10 minutes) are generally preferred to minimize potential cytotoxicity. |

| Incubation Temperature | Room Temperature or 37°C | 37°C may enhance dye uptake but could also increase toxicity. |

| Observation Method | Brightfield Microscopy | This compound B is a chromogenic dye and does not require a fluorescence microscope for visualization. |

Experimental Protocols

Materials:

-

This compound B powder

-

Distilled water or 99.9% ethanol

-

Phosphate-Buffered Saline (PBS), sterile

-

Cultured cells (adherent or suspension)

-

Microscope slides and coverslips or glass-bottom dishes

-

Light microscope

-

Optional: Formaldehyde solution for post-staining fixation

Reagent Preparation:

-

Stock Solution (e.g., 1% w/v): Dissolve 10 mg of this compound B powder in 1 mL of distilled water or ethanol. Store this solution in a dark container at 4°C.

-

Working Solution (e.g., 0.02% w/v): Prepare the working solution fresh before each use by diluting the stock solution 1:50 in sterile PBS or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.

Staining Protocol for Adherent Cells:

-

Culture cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

-

Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.

-

Add the freshly prepared this compound B working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Remove the staining solution and wash the cells 2-3 times with PBS to eliminate excess stain.

-

Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

Staining Protocol for Suspension Cells:

-

Harvest the cells by centrifugation (e.g., 500 x g for 3 minutes).

-

Aspirate the supernatant and resuspend the cell pellet in the this compound B working solution.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Pellet the cells by centrifugation and discard the supernatant.

-

Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.

-

After the final wash, resuspend the cells in a small volume of PBS.

-

Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Safety Precautions

This compound B is a chemical dye and should be handled with appropriate care. Always wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Handle the powder in a well-ventilated area or a chemical fume hood to prevent inhalation. Avoid contact with skin and eyes. Store the dye in a cool, dry, and dark place. Dispose of waste according to institutional and local regulations.

Visualizations

Caption: Mechanism of selective mitochondrial staining by this compound B.

Caption: Experimental workflow for this compound B staining of cultured cells.

References

Application Notes: Janus Green B for Vital Mitochondrial Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus green B (JGB) is a vital stain used for the microscopic visualization of mitochondria in living cells.[1][2] Its efficacy as a mitochondrial stain is intrinsically linked to the metabolic activity of the cell, specifically the electron transport chain.[1][3] This makes JGB a valuable tool for assessing mitochondrial function and integrity in various research and drug development applications, including cell viability studies.[1] This document provides a comprehensive guide to the principles and practical application of this compound B for mitochondrial staining.

Principle of Staining

This compound B is a cationic dye that readily permeates the plasma membrane of living cells. Its specificity for mitochondria is due to the action of cytochrome c oxidase (Complex IV), an enzyme in the mitochondrial electron transport chain. Within the mitochondria, cytochrome c oxidase maintains JGB in its oxidized, blue-green state. In the cytoplasm, the dye is reduced to a colorless or pink leuco form. This differential redox state results in the selective staining of metabolically active mitochondria, which appear as blue-green, rod-shaped, or granular structures against a clear cytoplasmic background. This oxygen-dependent staining reaction is a hallmark of functional mitochondria.

Signaling Pathway and Mechanism of Action

The selective staining of mitochondria by this compound B is a direct consequence of the electrochemical gradient and the enzymatic activity within the organelle. The following diagram illustrates the mechanism.

Caption: Mechanism of selective mitochondrial staining by this compound B.

Experimental Protocols

Materials

-

This compound B powder

-

Distilled water or ethanol

-

Phosphate-Buffered Saline (PBS) or other suitable physiological saline

-

Cultured cells (adherent or in suspension)

-

Microscope slides and coverslips

-

Light microscope

-

Optional: 37% Formaldehyde solution for post-staining fixation

Reagent Preparation

Stock Solution (1% w/v):

-

Dissolve 10 mg of this compound B powder in 1 mL of distilled water or ethanol.

-

Store in a dark container at 4°C.

Working Solution (0.02% w/v):

-

Dilute the 1% stock solution 1:50 in sterile PBS or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.

-

This solution should be prepared fresh before each use.

Staining Protocol for Adherent Cells

-

Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

-

Remove the culture medium and gently wash the cells twice with pre-warmed PBS.

-

Add the freshly prepared this compound B working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 5-10 minutes at room temperature or 37°C, protected from light.

-

Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

-

Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium.

-

Observe the cells immediately under a light microscope. Mitochondria will appear as small, blue-green, rod-shaped or granular structures.

Staining Protocol for Suspension Cells

-

Harvest cells by centrifugation (e.g., 500 x g for 3 minutes).

-

Discard the supernatant and wash the cell pellet twice with pre-warmed PBS, centrifuging between washes.

-

Resuspend the cell pellet in the this compound B working solution.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Pellet the cells by centrifugation to remove the staining solution.

-

Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.

-

After the final wash, resuspend the cells in a small volume of PBS.

-

Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe immediately under a light microscope.

Experimental Workflow

The following diagram outlines the general workflow for this compound B mitochondrial staining.

Caption: Experimental workflow for this compound B mitochondrial staining.

Data Presentation

The following table summarizes key quantitative parameters for this compound B mitochondrial staining.

| Parameter | Recommended Value | Notes |

| Stock Solution Concentration | 1% (w/v) | Dissolve in distilled water or ethanol. Store at 4°C in the dark. |

| Working Solution Concentration | 0.02% (w/v) | Dilute stock solution 1:50 in PBS or serum-free media. Prepare fresh. |

| Incubation Time | 5 - 10 minutes | Longer incubation may increase toxicity. |

| Incubation Temperature | Room Temperature or 37°C | 37°C may enhance uptake but could also increase toxicity. |

| Observation Method | Brightfield Microscopy | JGB is a chromogenic dye. |

| Expected Observation | Blue-green mitochondria | The oxidized form of the dye is blue-green. |

Safety Precautions

This compound B is a chemical dye and should be handled with appropriate care.

-

Wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Avoid contact with skin and eyes.

-

Store the dye in a cool, dry, and dark place.

-

Dispose of waste according to institutional and local regulations.

References

Janus Green B Staining of Buccal Epithelial Cells for Mitochondrial Visualization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus green B (JGB) is a vital stain used for the specific visualization of mitochondria in living cells.[1] Its utility lies in its ability to selectively stain mitochondria, appearing as blue-green organelles within the cytoplasm.[2] This specificity is attributed to the enzymatic activity of the mitochondrial electron transport chain, particularly cytochrome c oxidase (Complex IV), which maintains the dye in its oxidized, colored state.[2][3] In the cytoplasm, JGB is reduced to a colorless leuco form, providing excellent contrast for mitochondrial observation.[2] This technique is a valuable tool for assessing mitochondrial distribution, morphology, and qualitatively evaluating mitochondrial activity. Applications extend to toxicology studies and drug screening, where the effects of various compounds on mitochondrial integrity can be assessed.

Principle of Staining

This compound B is a cationic dye that readily penetrates the plasma membrane of living cells. The selective staining of mitochondria is an active process dependent on the mitochondrial membrane potential and the activity of the electron transport chain. Cytochrome c oxidase, a key enzyme in cellular respiration located in the inner mitochondrial membrane, oxidizes this compound B, resulting in its characteristic blue-green color. The rest of the cytoplasm, lacking this strong oxidizing environment, reduces the dye to a colorless form. Therefore, the intensity of JGB staining can serve as a qualitative indicator of mitochondrial metabolic activity.

Data Presentation

The following table summarizes representative quantitative data from a colorimetric assay using this compound B to assess mitochondrial function. This method is based on the reduction of JGB to diethylsafranine by mitochondrial dehydrogenases, leading to a color change that can be quantified spectrophotometrically. While this data was generated using isolated rat brain mitochondria, it provides a clear example of how JGB can be used for quantitative analysis of mitochondrial activity.

| Sample | Treatment | Absorbance Ratio (550 nm / 595 nm) | Interpretation |

| 1 | Mitochondria (Control) | 0.821 ± 0.197 | Baseline mitochondrial dehydrogenase activity. |

| 2 | Mitochondria + Triton X-100 (0.2%) | 0.407 ± 0.060 | Reduced mitochondrial activity due to membrane disruption. |

| 3 | Mitochondria + Malate/Glutamate (Low Conc.) | Increased from baseline | Enhanced mitochondrial activity with substrate availability. |

| 4 | Mitochondria + Malate/Glutamate (High Conc.) | Further increase from low conc. | Dose-dependent increase in mitochondrial activity. |

Data is presented as mean ± standard deviation and is representative of the type of quantitative results that can be obtained.

Experimental Protocols

Materials

-

This compound B powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile cotton swabs or cytobrushes

-

Microscope slides and coverslips

-

Micropipettes

-

Light microscope

-

Optional: 70% ethanol for disinfecting the oral cavity area

Reagent Preparation

1% (w/v) this compound B Stock Solution:

-

Weigh 10 mg of this compound B powder.

-

Dissolve in 1 mL of distilled water or 70% ethanol.

-

Store in a dark, airtight container at 4°C.

0.02% (v/v) this compound B Working Solution:

-

Take 20 µL of the 1% stock solution.

-

Add it to 980 µL of sterile PBS.

-

Prepare this solution fresh before each use. The optimal concentration may range from 0.01% to 0.1% depending on the cell type and experimental conditions.

Protocol for Staining Buccal Epithelial Cells

-

Cell Collection: Gently scrape the inside of the cheek using a sterile cotton swab or a cytobrush.

-

Smear Preparation: Smear the collected cells evenly onto a clean microscope slide.

-

Air Drying: Allow the smear to air dry for a few minutes. This helps the cells adhere to the slide.

-

Staining: Add 2-3 drops of the 0.02% this compound B working solution to cover the smear.

-

Incubation: Incubate for 5-10 minutes at room temperature. Shorter incubation times are recommended to minimize potential cytotoxicity.

-

Washing: Gently rinse the slide with PBS to remove excess stain.

-

Mounting: Place a drop of fresh PBS on the smear and carefully lower a coverslip over it, avoiding air bubbles.

-

Observation: Observe the slide under a light microscope at different magnifications (100x and 400x). Mitochondria will appear as small, blue-green, rod-shaped or spherical structures within the cytoplasm.

Mandatory Visualizations

Caption: Experimental workflow for this compound B staining of buccal epithelial cells.

Caption: Mechanism of selective mitochondrial staining by this compound B.

References

Live-Cell Imaging of Mitochondria Using Janus Green B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is an indispensable tool in modern biological research and drug development, allowing for the real-time observation of cellular processes in their native environment. Mitochondria, as the powerhouses of the cell, are central to numerous physiological and pathological processes, including cellular respiration, apoptosis, and calcium signaling. Visualizing mitochondrial dynamics and function is therefore crucial for understanding cellular health and disease. Janus green B (JGB) is a vital stain that has been used for over a century to specifically visualize mitochondria in living cells.[1] Its ability to selectively accumulate in active mitochondria makes it a valuable tool for assessing mitochondrial function and integrity.[2]